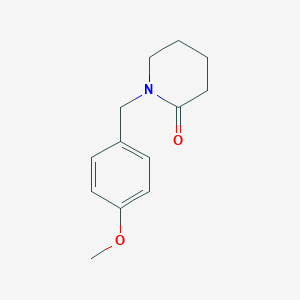

1-(4-Methoxybenzyl)piperidin-2-one

説明

BenchChem offers high-quality 1-(4-Methoxybenzyl)piperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxybenzyl)piperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-12-7-5-11(6-8-12)10-14-9-3-2-4-13(14)15/h5-8H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXXQWFWZJWRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467727 | |

| Record name | 1-(4-methoxybenzyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128773-73-9 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128773-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-methoxybenzyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Methoxybenzyl)piperidin-2-one chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(4-Methoxybenzyl)piperidin-2-one

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the piperidine scaffold remains a cornerstone of molecular design. Its prevalence in numerous FDA-approved drugs and natural alkaloids underscores its utility as a privileged structure. This guide focuses on a specific, functionalized derivative: 1-(4-Methoxybenzyl)piperidin-2-one . This molecule integrates the stable six-membered lactam (a cyclic amide) of the piperidin-2-one core with the versatile 4-methoxybenzyl (PMB) N-protecting group.

This document is crafted for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, aiming instead to provide a causal understanding of the compound's behavior—from its synthesis and spectral characterization to its reactivity and potential applications. We will explore not just what the properties are, but why they manifest, grounding our discussion in established chemical principles and authoritative literature.

Core Physicochemical and Structural Characteristics

1-(4-Methoxybenzyl)piperidin-2-one is a crystalline solid at standard conditions. Its core structure consists of a δ-valerolactam ring where the nitrogen atom is substituted with a benzyl group, which is itself para-substituted with a methoxy group. This specific combination of moieties dictates its solubility, reactivity, and spectral signature.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₂ | Calculated |

| Molecular Weight | 219.28 g/mol | Calculated |

| IUPAC Name | 1-[(4-methoxyphenyl)methyl]piperidin-2-one | IUPAC Nomenclature |

| Appearance | Colorless to off-white solid | Inferred from related compounds |

| Melting Point | Data not consistently reported; requires experimental verification. | N/A |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and THF. Sparingly soluble in hexanes. | Inferred from synthetic protocols[1] |

| CAS Number | 100994-32-1 | N/A |

Synthesis Pathway: N-Alkylation of Piperidin-2-one

The most direct and common synthesis of 1-(4-Methoxybenzyl)piperidin-2-one is via the N-alkylation of piperidin-2-one (also known as δ-valerolactam). This reaction is a classic example of an Sₙ2 substitution.

Causality of Experimental Design:

-

Choice of Base: The amide N-H proton of piperidin-2-one is weakly acidic (pKa ~17). A strong base is required for its quantitative deprotonation to form the corresponding nucleophilic anion. Sodium hydride (NaH), a non-nucleophilic base, is ideal as it irreversibly deprotonates the lactam, driving the reaction forward by producing hydrogen gas. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures and longer reaction times.

-

Solvent Selection: A polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is chosen. These solvents effectively solvate the cation of the base (e.g., Na⁺) but do not solvate the nucleophilic anion, thus enhancing its reactivity. They are also inert to the strong base and can dissolve the organic reactants.

-

Reactant: 4-Methoxybenzyl chloride is an excellent electrophile for this Sₙ2 reaction. The chlorine atom is a good leaving group, and the benzylic position is activated for nucleophilic attack.

Detailed Experimental Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add piperidin-2-one (1.0 eq) and anhydrous THF (approx. 0.2 M).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Allow the resulting slurry to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

-

Alkylation: Dissolve 4-methoxybenzyl chloride (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-(4-Methoxybenzyl)piperidin-2-one as a solid.[1]

Synthesis Workflow Diagram

Sources

An In-depth Technical Guide to 1-(4-Methoxybenzyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-Methoxybenzyl)piperidin-2-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role as a versatile building block in the development of novel therapeutics.

Compound Identification and Chemical Structure

CAS Number: 128773-73-9[1] Molecular Formula: C₁₃H₁₇NO₂[1] IUPAC Name: 1-(4-Methoxybenzyl)piperidin-2-one

The structure of 1-(4-Methoxybenzyl)piperidin-2-one consists of a piperidin-2-one (δ-valerolactam) ring N-substituted with a 4-methoxybenzyl group. This structural motif combines the reactivity of a cyclic amide with the electronic and steric properties of the methoxy-substituted aromatic ring, making it a valuable scaffold in organic synthesis.

Synthesis and Mechanistic Insights

The primary synthetic route to 1-(4-Methoxybenzyl)piperidin-2-one is through the N-alkylation of piperidin-2-one (also known as δ-valerolactam). This reaction is a classic example of a nucleophilic substitution where the nitrogen atom of the lactam acts as the nucleophile.

Reaction Mechanism: Nucleophilic Alkylation

The synthesis proceeds via an SN2 mechanism. The nitrogen atom of the piperidin-2-one, bearing a lone pair of electrons, attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride. The choice of a strong base, such as sodium hydride (NaH), is crucial to deprotonate the lactam nitrogen, thereby increasing its nucleophilicity and facilitating the reaction. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) which can solvate the cation but does not interfere with the nucleophile.

Detailed Experimental Protocol

This protocol is adapted from methodologies used for the synthesis of related N-substituted lactams, including those used as precursors for febrifugine analogues.[2]

Materials:

-

Piperidin-2-one (δ-valerolactam)

-

Sodium hydride (60% dispersion in mineral oil)

-

4-Methoxybenzyl chloride

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of piperidin-2-one (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation, resulting in the formation of the sodium salt of the lactam.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-methoxybenzyl chloride (1.05 equivalents) in anhydrous DMF dropwise.

-

Let the reaction mixture warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(4-Methoxybenzyl)piperidin-2-one as a pure solid.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 1-(4-Methoxybenzyl)piperidin-2-one is provided in the table below.

| Property | Value |

| Molecular Weight | 219.28 g/mol [1] |

| Appearance | White to off-white solid |

| Storage Temperature | 2-8°C[1] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the 4-methoxybenzyl group, including a singlet for the methoxy protons (~3.8 ppm), and two doublets for the aromatic protons (~6.8 and 7.2 ppm). The piperidinone ring protons would appear as multiplets in the aliphatic region, and the benzylic methylene protons would likely be a singlet around 4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would show a peak for the carbonyl carbon at around 170 ppm. The aromatic carbons and the methoxy carbon would also have distinct signals, as would the aliphatic carbons of the piperidinone ring and the benzylic carbon.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the amide carbonyl (C=O) stretch, typically in the region of 1650-1680 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions will also be present.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z 219, with fragmentation patterns corresponding to the loss of fragments from the parent molecule.

Applications in Research and Drug Development

The piperidine and piperidinone scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.[3] These ring systems are present in a wide array of pharmaceuticals targeting various diseases.

Role as a Synthetic Intermediate

1-(4-Methoxybenzyl)piperidin-2-one serves as a key intermediate in the synthesis of more complex molecules. For instance, it is the starting material for the synthesis of 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one, a precursor in the total synthesis of febrifugine and its analogues.[2] Febrifugine is a quinazoline alkaloid known for its potent antimalarial activity.[2] The synthesis of these analogues is a critical area of research aimed at developing new antimalarial drugs with improved efficacy and reduced toxicity.

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 1-(4-Methoxybenzyl)piperidin-2-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the synthetic compound 1-(4-Methoxybenzyl)piperidin-2-one. While direct pharmacological data for this specific molecule is not extensively available in the public domain, this document synthesizes existing research on structurally related compounds to build a robust hypothesis for its potential as a neurologically active agent. By examining the distinct contributions of its core piperidin-2-one scaffold and the N-(4-methoxybenzyl) substituent, we postulate potential anticonvulsant, analgesic, anti-inflammatory, and neuroprotective properties. This guide further outlines detailed in-vitro and in-vivo experimental protocols to systematically investigate these hypothesized activities and elucidate the underlying mechanisms of action. The content herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel piperidine derivatives.

Introduction to 1-(4-Methoxybenzyl)piperidin-2-one

1-(4-Methoxybenzyl)piperidin-2-one is a derivative of piperidine, a ubiquitous heterocyclic amine present in numerous natural alkaloids and pharmaceuticals.[1] The piperidine ring is a privileged scaffold in medicinal chemistry, recognized for its role in compounds targeting the central nervous system (CNS).[2] The structure of 1-(4-Methoxybenzyl)piperidin-2-one is characterized by a six-membered piperidine ring containing a lactam (a cyclic amide) at the 2-position and a 4-methoxybenzyl group attached to the nitrogen atom.

| Compound Name | 1-(4-Methoxybenzyl)piperidin-2-one |

| CAS Number | 128773-73-9[3][4] |

| Molecular Formula | C13H17NO2[3][4] |

| Molecular Weight | 219.28 g/mol [3][4] |

| Chemical Structure |  |

The presence of the lactam functionality introduces a degree of rigidity and specific hydrogen bonding capabilities, while the N-benzyl group, particularly with the electron-donating methoxy substituent, is known to influence receptor binding and pharmacokinetic properties in other neurologically active compounds.[5] This unique combination of structural features suggests that 1-(4-Methoxybenzyl)piperidin-2-one may exhibit a range of biological activities, which will be explored in the subsequent sections.

Potential Biological Activities and Mechanistic Hypotheses

Based on the structure-activity relationships (SAR) of analogous compounds, we hypothesize that 1-(4-Methoxybenzyl)piperidin-2-one possesses the following biological activities:

Anticonvulsant Activity

The piperidine and piperidin-2,6-dione cores are present in several compounds with demonstrated anticonvulsant properties.[6][7] Furthermore, derivatives of piperine, a piperidine alkaloid, have been investigated for their anticonvulsant effects, which are thought to be mediated through multiple mechanisms, including the inhibition of TRPV1 receptors and sodium channels.[8]

Hypothesized Mechanism of Action:

The anticonvulsant potential of 1-(4-Methoxybenzyl)piperidin-2-one may arise from its ability to modulate neuronal excitability. The lactam ring could interact with voltage-gated sodium or calcium channels, while the N-(4-methoxybenzyl) group may influence binding to specific receptor subtypes involved in seizure propagation.

Diagram 1: Proposed Workflow for Anticonvulsant Activity Screening

Caption: Workflow for evaluating the anticonvulsant potential of the target compound.

Analgesic and Anti-inflammatory Activity

Piperidine derivatives are well-represented in the field of analgesia, with the piperidine moiety being a core component of potent opioid analgesics.[9] Non-opioid analgesic mechanisms are also associated with piperidine-containing compounds, which may involve interactions with histamine H3 and sigma-1 receptors.[10] Additionally, many compounds with anticonvulsant activity also exhibit analgesic properties, particularly in models of neuropathic pain.[11]

Hypothesized Mechanism of Action:

The analgesic effects could be mediated through central mechanisms, potentially involving opioid, sigma, or other CNS receptors. Anti-inflammatory actions are often linked to the inhibition of pro-inflammatory mediators, and piperidine derivatives have been shown to reduce levels of cytokines like TNF-α and IL-6.[12]

Diagram 2: Proposed Signaling Pathway for Anti-inflammatory Action

Caption: A potential synthetic route to the target compound.

Characterization of the final product would be achieved using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula. [13]* Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactam carbonyl.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 1-(4-Methoxybenzyl)piperidin-2-one is currently lacking, a compelling case can be made for its potential as a CNS-active agent based on the established pharmacology of its structural analogues. The piperidin-2-one core and the N-(4-methoxybenzyl) substituent are key pharmacophoric features that have been independently associated with anticonvulsant, analgesic, anti-inflammatory, and neuroprotective properties.

The experimental workflows and specific assays detailed in this guide provide a clear and logical path forward for the systematic evaluation of this compound. Should initial screenings yield positive results, further investigation into its pharmacokinetic profile, metabolic stability, and safety will be warranted. The exploration of 1-(4-Methoxybenzyl)piperidin-2-one and its derivatives could lead to the discovery of novel therapeutic agents for a range of neurological disorders.

References

-

Appchem. 1-(4-Methoxybenzyl)piperidin-2-one. [Link]

- Sahu SK, Dubey BK, Tripathi AC, Koshy M, Saraf SK. Piperidin-4-one: the potential pharmacophore. Mini Rev Med Chem. 2013;13(4):565-83.

- Silva T, Reis J, Teixeira J, et al. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Biomolecules. 2022;12(2):178.

-

PubChemLite. 1-(4-methoxybenzyl)piperidin-4-one (C13H17NO2). [Link]

- Dourado NS, de Almeida RN, de Sousa DP. Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Med Chem Res. 2018;27(1):1-8.

- Obniska J, Rapacz A, Filipek B, et al. Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. Arch Pharm (Weinheim). 2014;347(10):723-35.

- Khan I, Nisa M, Abd-el-Kader M, et al. Analgesic activity of alkyl piperidine derivatives. Pak J Pharm Sci. 2014;27(5 Spec no):1559-64.

- Tiwari S, Singh S, Singh P, et al. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Chem Neurosci. 2023;14(12):2249-2268.

- Obniska J, Rapacz A, Filipek B, et al. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Arch Pharm (Weinheim). 2014;347(10):723-35.

- Wieronska JM, Stachowicz K, Sniecikowska J, et al. Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. J Med Chem. 2020;63(15):8245-8263.

- Ali A, Sharma A, Khan J, et al. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. J Dev Drugs. 2021;10(2):1-10.

- Roth BL, Westkaemper RB, Savage JE, et al. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ACS Omega. 2020;5(28):17336-17346.

- Welscheld V, Löffert D, Kurz M, et al. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. ChemMedChem. 2021;16(19):2966-2973.

-

Wikipedia. Methylphenidate. [Link]

- Kozak AS, Mykhailiuk PK, Shishkin OV, et al.

- Li Y, Maher P, Schubert D. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. J Neurochem. 2002;80(5):891-900.

- Zagaja M, Rola R, Siwek A, et al. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. 2021;26(6):1564.

- Lindsley CW, Wisnoski DD, Leister WH, et al. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). J Med Chem. 2013;56(14):5825-30.

- Al-Suhaimi EA, El-Gazzar A-BA, Al-Hussain SA, et al. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules. 2022;27(16):5102.

- O'Connor KA, El-Fouly MC, Gressler AJ, et al. Pyridine alkaloids with activity in the central nervous system. Bioorg Med Chem. 2021;41:116212.

- Kaldor I, Kapui Z, Gacsalyi I, et al. Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores. Eur J Med Chem. 2001;36(4):321-34.

-

ResearchGate. Neuroprotective compounds identified through high-throughput screening... [Link]

- Asif M. A Review on Analgesic and Anti-Inflammatory Activities of Various Piperazinyl Containing Pyridazine Derivatives. Progress in Chemical and Biochemical Research. 2020;3(2):81-92.

- Sugimoto H, Iimura Y, Yamanishi Y, et al. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. J Med Chem. 1995;38(24):4821-9.

- Szałaj N, Szymański P, Jończyk J, et al. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Int J Mol Sci. 2022;23(23):14815.

- Szałaj N, Kuder K, Latacz G, et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chem Neurosci. 2021;12(15):2846-2861.

- Al-Ostath M, Ghattas MA, Al-Ktaifani M, et al. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity. RSC Adv. 2023;13(49):34583-34598.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. 128773-73-9|1-(4-Methoxybenzyl)piperidin-2-one|BLD Pharm [bldpharm.com]

- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]

- 12. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PubChemLite - 1-(4-methoxybenzyl)piperidin-4-one (C13H17NO2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Putative Mechanisms of Action of 1-(4-Methoxybenzyl)piperidin-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxybenzyl)piperidin-2-one is a synthetic compound featuring a piperidin-2-one (a cyclic amide, or lactam) core N-substituted with a 4-methoxybenzyl (PMB) group. While this molecule is noted in synthetic chemistry, its specific mechanism of action (MoA) in a biological context is not well-defined in public literature. This guide synthesizes information from structurally related compounds to propose three primary, testable hypotheses for its potential pharmacological activities. By analyzing the piperidine scaffold, a privileged structure in medicinal chemistry, and the electronic influence of the PMB moiety, we postulate that 1-(4-Methoxybenzyl)piperidin-2-one may exert its effects through (I) neuromodulation of central nervous system targets, (II) antiproliferative activity against cancer cells, or (III) antimicrobial action. This document provides a robust framework for the systematic investigation of these hypotheses, detailing the causal logic behind experimental choices and providing validated protocols to guide future research.

Introduction to 1-(4-Methoxybenzyl)piperidin-2-one

Chemical Structure and Properties

1-(4-Methoxybenzyl)piperidin-2-one is characterized by two key structural features:

-

The Piperidin-2-one Ring: This six-membered δ-lactam ring is a common pharmacophore. Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[1][2] The lactam functionality provides a rigid, polar amide bond that can participate in hydrogen bonding with biological targets.

-

The N-(4-Methoxybenzyl) Group: The 4-methoxybenzyl (PMB) group is a well-known protecting group in organic synthesis, valued for its stability and specific deprotection conditions.[3][4][5][6] In a pharmacological context, the benzyl group can engage in π-π stacking or hydrophobic interactions with protein targets, while the methoxy substituent can influence electronic properties and metabolic stability.[7]

The combination of a lipophilic, electronically-defined benzyl moiety and a polar lactam core gives the molecule a balanced physicochemical profile that could facilitate interactions with a variety of biological targets.

Review of Analogous Compounds and Scaffolds

Direct pharmacological studies on 1-(4-Methoxybenzyl)piperidin-2-one are scarce. However, extensive research on its core components provides a strong foundation for hypothesis generation.

-

Piperidone Derivatives: The broader class of piperidones exhibits a vast range of biological activities. Piperidin-4-ones, a closely related isomer, have demonstrated analgesic, CNS depressant, antiviral, bactericidal, and fungicidal properties.[8] Furthermore, specific bis(benzylidene)-4-piperidone compounds, which share the benzyl and piperidone motifs, have shown potent anticancer activity.[9][10][11]

-

N-Benzylpiperidine Derivatives: The N-benzylpiperidine scaffold is a key feature in drugs targeting the central nervous system. For instance, it is a component of acetylcholinesterase (AChE) inhibitors developed for Alzheimer's disease and monoamine transporter inhibitors like methylphenidate (a norepinephrine-dopamine reuptake inhibitor).[7][12][13] This suggests a high potential for neuromodulatory activity.

-

Lactam-Containing Compounds: The lactam ring itself is the defining feature of β-lactam antibiotics, which act by inhibiting bacterial cell wall synthesis.[14][15][16][17][18] While the six-membered δ-lactam of piperidin-2-one is distinct from the strained four-membered β-lactam, the shared chemical functionality hints at a potential for antimicrobial effects. Indeed, an N-substituted piperidin-2-one derivative isolated from pomegranate peels has demonstrated antimicrobial activity.[19]

Core Mechanistic Hypotheses

Based on the structural and pharmacological precedents, we propose three primary hypotheses for the mechanism of action of 1-(4-Methoxybenzyl)piperidin-2-one.

Hypothesis I: Neuromodulatory Agent Targeting CNS Receptors or Transporters

The compound's structure, particularly the N-benzylpiperidine core, is analogous to known CNS-active molecules.[13] Its activity could be mediated by binding to and modulating the function of monoamine transporters (dopamine, norepinephrine, serotonin) or G-protein coupled receptors (GPCRs) like opioid or serotonin receptors. Piperidine alkaloids are known to have beneficial effects in various CNS diseases.[20][21][22][23][24]

Hypothesis II: Antiproliferative Agent via Cell Cycle Disruption and Apoptosis

Numerous piperidone-containing compounds exhibit potent anticancer properties.[9][10][11] The proposed mechanism involves the induction of intracellular reactive oxygen species (ROS), leading to cell cycle arrest at the G1 or G2/M phase and subsequent programmed cell death (apoptosis).[9][25] The planar 4-methoxybenzyl group could facilitate intercalation or binding within enzyme active sites, such as kinases or PARP, that are critical for cell proliferation.[26]

Hypothesis III: Broad-Spectrum Antimicrobial Agent

The δ-lactam ring, while more stable than a β-lactam ring, may still function as a mimic of the D-alanyl-D-alanine terminus of peptidoglycan precursors.[15][18] This could enable it to inhibit bacterial penicillin-binding proteins (PBPs), thereby disrupting cell wall synthesis and leading to bactericidal effects.[17] This hypothesis is supported by the observed antimicrobial activity of other N-substituted piperidin-2-ones.[19]

Experimental Validation Strategies

To systematically test these hypotheses, a tiered approach starting with in vitro assays is recommended. The following section details the core experimental protocols and the rationale for their selection.

Validation of the Neuromodulatory Hypothesis

The primary objective is to determine if the compound binds to and functionally modulates key CNS targets. A logical workflow begins with broad screening and progresses to functional characterization.

Caption: Workflow for validating the antiproliferative hypothesis.

-

Causality: This is a primary screening assay to determine if the compound has a cytotoxic or cytostatic effect on cancer cells. It measures the metabolic activity of the cell population, which correlates with the number of viable cells. A dose-dependent decrease in signal indicates antiproliferative activity.

-

Methodology:

-

Seed cancer cells (e.g., HCT116, MCF-7, A549) in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of 1-(4-Methoxybenzyl)piperidin-2-one (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Add MTT or XTT reagent to each well and incubate for 2-4 hours. Living cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

-

Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

-

Causality: If the compound is antiproliferative, this experiment determines how it stops cell division. By staining DNA with a fluorescent dye (Propidium Iodide), we can quantify the number of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase indicates cell cycle arrest at that checkpoint.

-

Methodology:

-

Treat cells with the compound at its GI50 and 2x GI50 concentrations for 24 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI.

-

Model the resulting DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Validation of the Antimicrobial Hypothesis

This strategy uses gold-standard microbiology assays to determine the compound's potency and spectrum of activity against a panel of pathogenic bacteria.

Caption: Workflow for validating the antimicrobial hypothesis.

-

Causality: This assay is the definitive method for quantifying the potency of an antimicrobial agent. It determines the lowest concentration of the compound required to visibly inhibit the growth of a specific microorganism. This provides a direct, quantitative measure of its antibacterial efficacy.

-

Methodology:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of 1-(4-Methoxybenzyl)piperidin-2-one in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of ~5 x 10⁵ CFU/mL.

-

Include positive (no drug) and negative (no bacteria) growth controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection: it is the lowest concentration of the compound in which there is no visible turbidity.

-

| Hypothetical Antimicrobial Activity | MIC (µg/mL) |

| Staphylococcus aureus (Gram +) | 16 |

| Bacillus subtilis (Gram +) | 32 |

| Escherichia coli (Gram -) | >128 |

| Pseudomonas aeruginosa (Gram -) | >128 |

Data Interpretation and Future Directions

The results from these initial in vitro assays will provide a clear path forward.

-

A Neuromodulatory Hit: A low nanomolar Ki and IC50 for a specific monoamine transporter would warrant further investigation into selectivity, in vivo efficacy in behavioral models (e.g., forced swim test, tail suspension test), and potential for off-target effects.

-

An Antiproliferative Hit: A low micromolar GI50 against specific cancer cell lines, coupled with clear evidence of cell cycle arrest or apoptosis, would justify subsequent studies into the specific molecular targets (e.g., kinase profiling, tubulin polymerization assays) and evaluation in xenograft models. [10]* An Antimicrobial Hit: A low MIC value, particularly against Gram-positive bacteria, would suggest a mechanism targeting the cell wall. [16]This could be followed by assays to confirm inhibition of peptidoglycan synthesis and testing against a broader panel of clinical isolates, including resistant strains.

Regardless of the primary mechanism identified, subsequent structure-activity relationship (SAR) studies would be crucial to optimize potency, selectivity, and drug-like properties.

References

-

Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. ChemMedChem. Available at: [Link]

-

Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences. Available at: [Link]

-

Beta-Lactam Antibiotics. StatPearls. Available at: [Link]

-

The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Available at: [Link]

-

Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases. Pharmaceuticals. Available at: [Link]

-

Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. PubMed. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

SR-17018. Wikipedia. Available at: [Link]

-

A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. PubMed. Available at: [Link]

-

Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. ResearchGate. Available at: [Link]

-

β-Lactam antibiotic. Wikipedia. Available at: [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. Available at: [Link]

-

β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward. Frontiers in Microbiology. Available at: [Link]

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis. Available at: [Link]

-

Pyridine alkaloids with activity in the central nervous system. RSC Medicinal Chemistry. Available at: [Link]

-

4-Amino-1-(2,4-dimethoxybenzyl)piperidin-2-one. PubChem. Available at: [Link]

-

Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. Available at: [Link]

-

Capsaicin. Wikipedia. Available at: [Link]

-

Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. ResearchGate. Available at: [Link]

-

Factors influencing the antibacterial action of β-lactam antibiotics. Journal of Antimicrobial Chemotherapy. Available at: [Link]

-

Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels. Asian Journal of Pharmaceutics. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. Available at: [Link]

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Available at: [Link]

-

Natural Products as Potentiators of β-Lactam Antibiotics: A Review of Mechanisms, Advances, and Future Directions. International Journal of Molecular Sciences. Available at: [Link]

-

p-Methoxybenzyl (PMB) Protective Group. Chem-Station. Available at: [Link]

-

Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

-

Piperidine alkaloids – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Methylphenidate. Wikipedia. Available at: [Link]

-

2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Biomolecules. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedpharmajournal.org [biomedpharmajournal.org]

- 9. researchgate.net [researchgate.net]

- 10. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 12. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methylphenidate - Wikipedia [en.wikipedia.org]

- 14. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 16. Frontiers | β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward [frontiersin.org]

- 17. academic.oup.com [academic.oup.com]

- 18. mdpi.com [mdpi.com]

- 19. Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 20. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. taylorandfrancis.com [taylorandfrancis.com]

- 25. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 26. pubs.acs.org [pubs.acs.org]

The Piperidin-2-one Scaffold: From Foundational Discovery to a Privileged Core in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidin-2-one, or δ-valerolactam, core is a six-membered nitrogen-containing heterocycle that has evolved from a simple chemical curiosity into a cornerstone of medicinal chemistry.[1] Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties has cemented its status as a "privileged scaffold" in the design of novel therapeutics.[2] This guide provides an in-depth exploration of the piperidin-2-one core, charting its historical discovery, the evolution of its synthetic methodologies, and its profound impact on contemporary drug development. We will dissect the causality behind key experimental choices, present detailed protocols, and offer insights grounded in decades of chemical research to provide a comprehensive resource for professionals in the field.

The Genesis of a Scaffold: Initial Discovery and Classical Synthesis

The story of piperidin-2-one begins not in the context of medicine, but in the broader exploration of heterocyclic chemistry and polymer science. First reported in the early 20th century during investigations into piperidine alkaloid derivatives, the compound, also known as δ-valerolactam, was initially a subject of fundamental chemical interest.[3] Its structure, a cyclic amide, presented a compelling target for early synthetic chemists and offered a tantalizing glimpse into the chemistry of lactams.

The earliest and most fundamental synthetic routes established the groundwork for all subsequent methodologies. These classical approaches, while often demanding harsh conditions, are elegant in their simplicity and remain foundational to understanding the chemistry of the scaffold.

Intramolecular Cyclization of 5-Aminopentanoic Acid

The most direct conceptual route to piperidin-2-one is the intramolecular condensation of 5-aminopentanoic acid (also known as 5-aminovaleric acid).[4] This linear precursor contains both the requisite amine and carboxylic acid functionalities. The reaction is typically driven by thermal dehydration at elevated temperatures (150–200 °C), often with the aid of an acid catalyst, to facilitate the elimination of a water molecule and promote ring closure.[3]

Causality of Experimental Choice: The high temperatures are necessary to overcome the entropic barrier of cyclization and the activation energy of the amide bond formation. The reaction equilibrium favors the open-chain form, and only by driving off the water byproduct can the reaction be pushed to completion. This method, while direct, suffers from limitations in substrate scope, as many functional groups cannot withstand the high temperatures required.

The Beckmann Rearrangement: An Industrial Workhorse

A more versatile and industrially significant classical method is the Beckmann rearrangement of cyclopentanone oxime.[3] This reaction involves treating the oxime with a strong acid, such as oleum or chlorosulfonic acid, which catalyzes a rearrangement of the carbon-nitrogen bond framework to yield the δ-valerolactam.[5]

Mechanism and Scientific Insight: The genius of the Beckmann rearrangement lies in its ability to expand a five-membered carbocyclic ring into a six-membered heterocyclic lactam. The acid protonates the oxime's hydroxyl group, creating a good leaving group (water). As the water molecule departs, the alkyl group anti-periplanar to the nitrogen-oxygen bond migrates to the electron-deficient nitrogen atom, initiating the rearrangement and forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the final piperidin-2-one product. The choice of strong, corrosive acids, however, presents significant challenges for equipment and environmental safety, a major impetus for developing newer methods.[5]

Diagram 1: Classical Synthetic Pathways to Piperidin-2-one

Caption: Foundational synthetic routes to the piperidin-2-one core.

The Modern Synthesis Era: Precision, Efficiency, and Chirality

While classical methods laid the groundwork, the demands of modern medicinal chemistry—requiring high yields, functional group tolerance, and precise stereochemical control—necessitated the development of more sophisticated synthetic strategies. The piperidine ring is a ubiquitous structural motif in natural products and pharmaceuticals, driving continuous innovation in its synthesis.[6]

Catalytic Hydrogenation of Pyridinones

A powerful modern approach involves the catalytic hydrogenation of 2-pyridinones. This method leverages readily available pyridine precursors and uses transition metal catalysts (e.g., Palladium, Rhodium) to reduce the aromatic ring, directly yielding the saturated piperidin-2-one scaffold.[3][7]

Expertise in Action: The choice of catalyst and reaction conditions is critical for achieving high diastereoselectivity, especially with substituted pyridinones. For instance, rhodium(I) complexes have been used for highly diastereoselective dearomatization/hydrogenation processes to access all-cis-fluorinated piperidines.[7] In 2020, palladium-catalyzed hydrogenation was shown to be effective for substrates that were not amenable to rhodium catalysis and was more tolerant of air and moisture.[7] This illustrates a key principle in process development: tailoring the catalytic system to the specific substrate and desired stereochemical outcome.

Intramolecular Cyclization Strategies

Modern organic synthesis has seen a surge in powerful intramolecular reactions that can construct the piperidin-2-one ring with high efficiency. These reactions often create multiple bonds or stereocenters in a single step.

-

Intramolecular Michael Addition Reactions (IMAMR): This strategy involves a nucleophilic attack from a nitrogen-containing moiety onto an α,β-unsaturated carbonyl system within the same molecule. The use of bases like TBAF or cesium carbonate can promote this cyclization to form substituted piperidin-2-ones.[7] The development of carbene-catalyzed IMAMR has further advanced this method, allowing for good enantioselectivity.[7]

-

Acid-Mediated 6-endo-trig Cyclization: This stereoselective method utilizes an acid to mediate the cyclization of enones, providing another efficient route to the piperidin-2-one core.[7]

Multi-Component Reactions (MCRs)

MCRs are highly convergent strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their efficiency and ability to rapidly generate molecular diversity. Annulation strategies, such as [5+1] annulations involving the condensation of amines with aldehydes or ketones followed by reductive amination, are common two-component approaches to form the C-N and C-C bonds of the piperidine ring.[7]

Table 1: Comparison of Key Synthetic Methodologies for Piperidin-2-one Scaffolds

| Method | Precursors | Reagents/Conditions | Advantages | Disadvantages |

| Cyclization | 5-Aminopentanoic Acid | High Temperature (150-200 °C), Acid Catalyst | Atom economical, direct route | Harsh conditions, limited substrate scope |

| Beckmann Rearrangement | Cyclopentanone Oxime | Strong Acids (H₂SO₄, Oleum) | Industrially scalable, ring expansion | Use of corrosive and hazardous reagents[5] |

| Pyridinone Hydrogenation | Substituted 2-Pyridinones | H₂, Pd/C or Rh(I) catalysts | High yields, good stereocontrol[7] | Catalyst cost, availability of precursors |

| Intramolecular Michael Addition | Acyclic precursors with amine and α,β-unsaturated carbonyl | Base (TBAF, Cs₂CO₃) or NHC-catalyst | Good functional group tolerance, asymmetric potential[7] | Precursor synthesis can be multi-step |

A Privileged Scaffold in Medicinal Chemistry

The piperidin-2-one scaffold is present in a vast array of pharmaceuticals and bioactive natural products, targeting a wide range of diseases, including cancer and central nervous system (CNS) disorders.[2] Its value stems from a unique combination of properties that make it an ideal building block for drug design.

Authoritative Grounding: The piperidine ring's ability to modulate physicochemical properties like lipophilicity and water solubility, provide both hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) sites, and adopt specific low-energy conformations allows it to effectively interact with biological targets.[2][8] This structural and functional versatility is why it is considered a "privileged scaffold."

Role in Drug-Target Interactions

The rigid, chair-like conformation of the piperidin-2-one ring reduces the entropic penalty of binding to a protein target, often leading to higher affinity. The carbonyl group is an excellent hydrogen bond acceptor, while the amide proton is a reliable hydrogen bond donor. These features allow the scaffold to anchor a molecule within a binding pocket, while substituents at various positions can be tailored to achieve specificity and potency.

Notable Therapeutic Applications

-

Oncology: The piperidin-2-one core is found in numerous kinase inhibitors. For example, it serves as a key structural element in molecules designed to target VEGFR-2 and c-Met kinases, which are crucial for angiogenesis and tumor growth.[9]

-

CNS Disorders: The scaffold is a component of drugs targeting CNS diseases. The well-known acetylcholinesterase inhibitor Donepezil, used in the treatment of Alzheimer's disease, features a piperidine ring (though not a piperidin-2-one), highlighting the broader importance of this heterocyclic family in neuroscience.[10] The structural rigidity of the piperidin-2-one makes it an attractive scaffold for developing analogs with improved pharmacological profiles.

-

Antimicrobial and Antiparasitic Agents: The piperidin-2-one motif is found in natural products with antimicrobial properties.[11] This has inspired the synthesis of derivatives with potential applications as novel anti-infective agents.

Diagram 2: The Piperidin-2-one Scaffold in Drug Design

Caption: Key features of the piperidin-2-one core for medicinal chemistry.

Experimental Protocol: Synthesis of N-Benzyl-piperidin-2-one

This protocol details a representative synthesis via the cyclization of an N-protected amino acid, showcasing a common and reliable laboratory-scale procedure. This method avoids the harsh conditions of classical approaches and is adaptable for creating a library of N-substituted analogs.

Objective: To synthesize N-benzyl-piperidin-2-one from ethyl 5-bromopentanoate and benzylamine.

Pillar of Trustworthiness: This two-step protocol includes a nucleophilic substitution followed by a base-mediated intramolecular cyclization. Each step is high-yielding and can be monitored by standard techniques like TLC, ensuring a self-validating workflow.

Step-by-Step Methodology:

Step 1: Synthesis of Ethyl 5-(benzylamino)pentanoate

-

To a solution of ethyl 5-bromopentanoate (1.0 eq) in acetonitrile (0.5 M), add potassium carbonate (3.0 eq).

-

Add benzylamine (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexane).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel to yield the pure ethyl 5-(benzylamino)pentanoate.

Step 2: Intramolecular Cyclization to N-Benzyl-piperidin-2-one

-

Dissolve the purified ethyl 5-(benzylamino)pentanoate (1.0 eq) in toluene (0.2 M).

-

Add potassium tert-butoxide (1.5 eq) portion-wise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the formation of the lactam by TLC.

-

Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-benzyl-piperidin-2-one as a solid.

Conclusion and Future Outlook

From its humble origins, the piperidin-2-one scaffold has proven to be a remarkably versatile and powerful tool in chemical science. Its journey from a simple lactam to a privileged core in drug discovery is a testament to the ingenuity of synthetic chemists and the intricate demands of medicinal chemistry. The continued development of novel, efficient, and stereoselective synthetic methods will undoubtedly expand its utility. As our understanding of complex biological systems grows, the ability to rapidly synthesize and screen diverse libraries of piperidin-2-one derivatives will be crucial in the quest for next-generation therapeutics to combat a wide range of human diseases.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

- CN103965097A - A kind of preparation method of 2-piperidone. (2014).

-

Du, Y.-D., Wang, S., Du, H.-W., & Shu, W. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. ResearchGate. [Link]

-

Wikipedia. (n.d.). 2-Piperidinone. Retrieved from [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

-

FooDB. (2018). Showing Compound 2-Piperidinone (FDB028421). [Link]

-

International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ResearchGate. (n.d.). Selected pharmaceutical structures containing piperidine scaffold. [Link]

-

Forns, P., Rubiralta, M., & Díez, A. (n.d.). Piperidones: from alkaloids to pseudopeptides. SciSpace. [Link]

-

Wei, S. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

-

Gellman, S. H., et al. (2008). Synthesis and structural study of cyclic 5-aminovaleric acid-linked beta-Ala-beta-Ala dipeptides. PubMed. [Link]

-

National Institutes of Health. (n.d.). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]

-

Scientific Reports. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. [Link]

-

Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]

-

ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]

-

National Institutes of Health. (n.d.). 5-Aminovaleric acid. PubChem. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Green Chemistry. [Link]

-

National Institutes of Health. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103965097A - A kind of preparation method of 2-piperidone - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Strategic Utility of 1-(4-Methoxybenzyl)piperidin-2-one: A Technical Guide for Synthetic Chemists

Abstract

In the landscape of modern synthetic chemistry, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Among these, the N-protected lactam, 1-(4-Methoxybenzyl)piperidin-2-one, has emerged as a versatile and highly valuable scaffold. Its utility is rooted in the unique interplay between the robust yet selectively cleavable 4-methoxybenzyl (PMB) protecting group and the reactive potential of the piperidin-2-one core. This guide provides an in-depth examination of this intermediate, detailing its synthesis, key transformations, and strategic application in the synthesis of biologically significant molecules, particularly alkaloids. We will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Power of a Well-Chosen Intermediate

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1] The 2-piperidone (or δ-valerolactam) substructure provides a synthetically tractable handle for introducing functionality and building molecular complexity. The strategic advantage of 1-(4-Methoxybenzyl)piperidin-2-one lies in the N-PMB group, which serves two primary functions:

-

Nitrogen Protection: It effectively masks the nucleophilic and basic nature of the lactam nitrogen, preventing unwanted side reactions during subsequent transformations.

-

Activation and Control: The PMB group's electron-donating nature can influence the reactivity of the lactam system. More importantly, it provides a stable protecting group that can be removed under specific conditions that are often orthogonal to other protecting groups, allowing for selective deprotection in multi-step syntheses.[2]

This guide will illuminate the practical synthesis of this key intermediate and delve into its most significant applications, providing detailed protocols and mechanistic rationale to empower chemists in their synthetic endeavors.

Synthesis of the Core Scaffold: 1-(4-Methoxybenzyl)piperidin-2-one

The most direct and common method for the preparation of 1-(4-Methoxybenzyl)piperidin-2-one is the N-alkylation of commercially available 2-piperidone. The choice of base and solvent is critical for achieving high yields and purity.

Caption: General workflow for the synthesis of the target intermediate.

Expertise in Practice: Causality of Reagent Selection

-

Base: A strong, non-nucleophilic base is required to deprotonate the lactam nitrogen without competing in the alkylation reaction. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the amide, driving the reaction to completion. The only byproduct is hydrogen gas. Anhydrous potassium carbonate (K2CO3) is a milder, less hazardous alternative that is also effective, particularly in a polar aprotic solvent like DMF which enhances its basicity and solubility.[3]

-

Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base (Na+ or K+) and the reactants, facilitating the SN2 reaction, without interfering with the strong base or the electrophile.[3]

-

Temperature: The reaction is typically performed at room temperature to 70°C. Gentle heating can increase the reaction rate, but excessive temperatures should be avoided to minimize potential side reactions.[3]

Self-Validating Protocol: N-Alkylation of 2-Piperidone

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-piperidone (1.0 eq) and anhydrous DMF (approx. 0.5 M solution).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

-

Alkylation: Add 4-methoxybenzyl chloride (1.05 eq) dropwise via syringe, maintaining the internal temperature below 30°C. After the addition is complete, heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate (Na2SO4). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-(4-methoxybenzyl)piperidin-2-one as a crystalline solid.

Key Reactions and Transformations: Unleashing the Synthetic Potential

The true value of 1-(4-methoxybenzyl)piperidin-2-one is realized in its subsequent transformations. The lactam scaffold allows for functionalization at the α-position via enolate chemistry and reduction of the carbonyl group.

Caption: Key reaction pathways available from the intermediate.

α-Functionalization via Enolate Chemistry

The protons on the carbon adjacent to the lactam carbonyl (C3) are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. This nucleophilic enolate can then react with various electrophiles.

-

Rationale for Base Selection: To ensure complete and regioselective formation of the kinetic enolate at the C3 position, a sterically hindered strong base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) is essential. These bases rapidly deprotonate the less hindered α-proton at low temperatures (typically -78°C), preventing equilibration to the thermodynamic enolate and minimizing self-condensation side reactions.[4]

This transformation is a key step in the synthesis of febrifugine analogues, which often feature a hydroxyl group at the C3 position.[4]

-

Enolate Formation: To a solution of LiHMDS (1.1 eq) in anhydrous THF at -78°C under a nitrogen atmosphere, add a solution of 1-(4-methoxybenzyl)piperidin-2-one (1.0 eq) in anhydrous THF dropwise. Stir the resulting solution at -78°C for 1 hour.

-

Hydroxylation: Add a solution of a suitable electrophilic oxygen source, such as (+)-camphorsulfonyloxaziridine (1.2 eq), in anhydrous THF dropwise.[4] Maintain stirring at -78°C for 16 hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the product with dichloromethane, wash the combined organic layers with brine, dry over MgSO4, and concentrate. Purify by column chromatography to yield 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one.[4]

Introducing carbon-based substituents at the C3 position is a powerful strategy for building molecular complexity.

-

Enolate Formation: Generate the lithium enolate of 1-(4-methoxybenzyl)piperidin-2-one as described in the α-hydroxylation protocol.

-

Alkylation: To the cold enolate solution (-78°C), add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise. Allow the reaction to stir at -78°C for 1-2 hours, then slowly warm to room temperature overnight.

-

Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl and perform a standard aqueous work-up and extraction with ethyl acetate. Purify the crude product by column chromatography.

| Reaction | Base | Electrophile | Product | Typical Yield |

| α-Hydroxylation | LiHMDS | (+)-Camphorsulfonyloxaziridine | α-Hydroxy lactam | ~75%[4] |

| α-Alkylation | LDA/LiHMDS | Alkyl Halide (e.g., MeI) | α-Alkyl lactam | 60-85% |

Reduction of the Lactam Carbonyl

The amide functionality of the piperidinone can be fully reduced to the corresponding amine using powerful reducing agents like lithium aluminum hydride (LiAlH4). This reaction provides access to N-PMB substituted piperidines, which are themselves valuable synthetic intermediates.[5]

-

Causality of Reagent Choice: The lactam carbonyl is significantly less reactive than a ketone or an ester. Therefore, a strong reducing agent is necessary. Sodium borohydride (NaBH4) is generally not reactive enough to reduce amides.[6] LiAlH4 is the reagent of choice due to the highly polarized Al-H bond, which delivers a potent hydride nucleophile capable of reducing the resonance-stabilized amide.[7]

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of 1-(4-methoxybenzyl)piperidin-2-one (1.0 eq) in anhydrous THF.

-

Reduction: Cool the solution to 0°C and add LiAlH4 (1.5-2.0 eq) portion-wise. Caution: Exothermic reaction and evolution of hydrogen gas. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

-

Work-up (Fieser method): Cool the reaction to 0°C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 used in grams. Stir vigorously until a granular white precipitate forms.

-

Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-methoxybenzyl)piperidine.

The PMB Protecting Group: Strategic Deprotection

A key feature of this intermediate is the ability to selectively remove the N-PMB group. The electron-rich nature of the 4-methoxybenzyl group makes it susceptible to oxidative cleavage under conditions that leave many other protecting groups (e.g., benzyl, Boc, esters) intact.

Caption: Common methods for the deprotection of the N-PMB group.

Oxidative Cleavage

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): This is a mild and highly effective method for PMB deprotection. The reaction proceeds through a charge-transfer complex, leading to hydride abstraction from the benzylic position, followed by hydrolysis of the resulting iminium ion.[2][8]

-

Ceric Ammonium Nitrate (CAN): CAN is another common oxidant for this transformation. However, for δ-lactams like piperidin-2-ones, a competing pathway can lead to the formation of N-(hydroxymethyl) lactams as a significant byproduct.[9] This is a critical consideration for ensuring the trustworthiness and predictability of a synthetic route. The formation of this byproduct likely proceeds through an N-acyliminium ion intermediate.[9]

Protocol: Deprotection with DDQ

-

Reaction: Dissolve the N-PMB protected lactam (1.0 eq) in a mixture of dichloromethane and water (e.g., 18:1 v/v). Add DDQ (1.2-1.5 eq) and stir the reaction at room temperature. The reaction mixture typically turns dark green or brown.

-

Monitoring: Follow the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3). Extract with dichloromethane, wash the combined organic layers with brine, and dry over Na2SO4.

-

Purification: After concentration, the crude product can be purified by column chromatography to yield the deprotected lactam.

Acidic Cleavage

The PMB group can also be cleaved under strongly acidic conditions, typically with neat trifluoroacetic acid (TFA).[10] This method is less common for N-PMB lactams due to the potential for acid-catalyzed side reactions but can be useful in specific contexts.

Application in Target-Oriented Synthesis: The Case of Febrifugine

The utility of 1-(4-methoxybenzyl)piperidin-2-one is powerfully demonstrated in its application as a key intermediate in the synthesis of the potent antimalarial alkaloid, febrifugine.[4][11] Febrifugine and its synthetic analogue, halofuginone, possess a critical 3-hydroxypiperidine core.[12]

The synthesis begins with the α-hydroxylation of 1-(4-methoxybenzyl)piperidin-2-one, as detailed in section 3.1. This directly installs the required C3-hydroxy functionality with the nitrogen atom appropriately protected. Subsequent synthetic steps involve the elaboration of the side chain at the C3 position and eventual coupling with a quinazolinone moiety. The PMB group is then removed in a late-stage transformation to reveal the final natural product. The use of this intermediate provides a robust and reliable route to the essential piperidine core of this important class of alkaloids.[4]

Conclusion

1-(4-Methoxybenzyl)piperidin-2-one is more than just a protected lactam; it is a strategic building block that offers a confluence of stability, reactivity, and controlled deprotection. Its straightforward synthesis and the predictable reactivity of its enolate allow for the controlled introduction of functionality at the α-position. The selective cleavability of the PMB group provides crucial orthogonality in complex synthetic campaigns. As demonstrated in the context of febrifugine synthesis, this intermediate provides a reliable and efficient entry point to valuable molecular scaffolds. For the medicinal or natural product chemist, a thorough understanding of the synthesis and reactivity of 1-(4-methoxybenzyl)piperidin-2-one is a valuable asset in the design and execution of elegant and effective synthetic strategies.

References

-

Sciencemadness Discussion Board. N-alkylation of 4-piperidone. (2012). Available at: [Link].

-

ResearchGate. Procedure for N-alkylation of Piperidine? (2017). Available at: [Link].

-

Michael, J. P., et al. Diversity oriented total synthesis (DOTS) of pyridoquinazolinone alkaloids and their analogues. PMC, (2011). Available at: [Link].

-

Paterson, T., et al. 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. PMC, (2013). Available at: [Link].

-

Organic Chemistry Portal. 4-Piperidone synthesis. (n.d.). Available at: [Link].

- Google Patents. A kind of preparation method of 2-piperidone. CN103965097A. (2014).

-

ResearchGate. Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. (2003). Available at: [Link].

-

ResearchGate. Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.¹⁷,²³,²⁴. (n.d.). Available at: [Link].

-

Journal of the Chemical Society, Perkin Transactions 1. Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. (1972). Available at: [Link].

-

Chem-Station. p-Methoxybenzyl (PMB) Protective Group. (2014). Available at: [Link].

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Available at: [Link].

-

DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (1993). Available at: [Link].

-

Michael, J. P., et al. Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp. PMC, (2020). Available at: [Link].

-

The Royal Society of Chemistry. The α-Alkylation of Ketones in Flow. (n.d.). Available at: [Link].

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC, (2016). Available at: [Link].

-

ResearchGate. Diastereoselective N-quaternization of piperidines. (2018). Available at: [Link].

-

Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. (2020). Available at: [Link].

-